molecular formula C14H11N5O2 B11810550 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid

2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No.: B11810550
M. Wt: 281.27 g/mol
InChI Key: HUSNIFCFEMDYDG-UHFFFAOYSA-N
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Description

2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid is a complex organic compound featuring a triazole ring substituted with pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of pyridine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which is then functionalized with pyridine groups through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring and pyridine groups can coordinate with metal ions, influencing enzymatic activity or receptor binding. This coordination can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

2-(3,5-Di(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetic acid is unique due to its specific substitution pattern and the presence of both triazole and pyridine rings. This structure allows for versatile coordination chemistry and potential biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

IUPAC Name

2-(3,5-dipyridin-3-yl-1,2,4-triazol-1-yl)acetic acid

InChI

InChI=1S/C14H11N5O2/c20-12(21)9-19-14(11-4-2-6-16-8-11)17-13(18-19)10-3-1-5-15-7-10/h1-8H,9H2,(H,20,21)

InChI Key

HUSNIFCFEMDYDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)C3=CN=CC=C3)CC(=O)O

Origin of Product

United States

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